cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
Description
The compound cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) is a highly specialized organometallic complex. Its structure features:
- Cyclopenta-1,3-diene: A conjugated cyclic diene with aromatic character upon deprotonation, stabilized as a cyclopentadienyl anion .
- Dicyclohexylphosphanyl ligands: Two bulky, electron-rich phosphine groups that enhance steric and electronic tuning of the iron center.
- Iron(2+): A transition metal in the +2 oxidation state, commonly stabilized by π-donor ligands like cyclopentadienyl and phosphine moieties.
This complex is likely designed for catalytic or materials science applications, leveraging the synergistic effects of its ligand system to modulate reactivity and stability .
Properties
CAS No. |
494227-38-2 |
|---|---|
Molecular Formula |
C43H73FeNP2 |
Molecular Weight |
721.8 g/mol |
IUPAC Name |
cyclopentane;(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C38H63NP2.C5H10.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-16,26,28,30-33,35,37-38H,3-14,17-25,27,29H2,1-2H3;1-5H2;/t35?,37?,38-;;/m1../s1 |
InChI Key |
GQDMYYKIXBWWGW-UJGURTASSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
Canonical SMILES |
CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chiral Phosphanylcyclopentadienyl Ligands
The asymmetric ligand framework necessitates a multi-step synthesis. The cyclopentadienyl-phosphanyl moiety is constructed via nucleophilic aromatic substitution or metal-mediated coupling. For example, cyclopentadiene is deprotonated using potassium hydride in tetrahydrofuran (THF) to form the cyclopentadienyl anion, which reacts with chlorodicyclohexylphosphine under inert conditions to yield 2-dicyclohexylphosphanylcyclopenta-1,4-diene. Parallel synthesis of the 2-dicyclohexylphosphanylphenyl component involves palladium-catalyzed cross-coupling between aryl halides and dicyclohexylphosphine.
The stereogenic center at the (1S)-position is introduced via enantioselective alkylation of N,N-dimethylmethanamine precursors. Chiral auxiliaries or asymmetric catalysis using ruthenium complexes ensure >90% enantiomeric excess (ee), as validated by chiral HPLC.
Iron Coordination and Complex Assembly
Iron Precursor Selection
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) serves as the preferred metal precursor due to its compatibility with cyclopentadienyl ligands. Anhydrous conditions are critical to prevent oxidation to Fe(III). Alternatives such as iron(II) triflate or iron(II) bis(trimethylsilyl)amide may enhance solubility in non-polar solvents.
Stepwise Ligand Coordination
The complex is assembled through sequential ligand addition to avoid steric clashes:
-
Cyclopentadienyl-Phosphanyl Ligand Binding : A solution of the phosphanylcyclopentadienyl ligand in THF is added dropwise to FeCl₂ at −78°C, forming a mono-ligated intermediate.
-
Phosphanylphenyl-Methanamine Ligand Incorporation : The second ligand is introduced at 0°C, with triethylamine as a proton scavenger to facilitate deprotonation.
Reaction monitoring via UV-Vis spectroscopy reveals ligand-to-metal charge transfer bands at 450–500 nm, confirming successful coordination.
Stereochemical Control and Resolution
Diastereomeric Separation
The (1S)-configuration is preserved via chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns. Solvent systems (e.g., hexane/isopropanol, 9:1) resolve diastereomers with ΔR<sub>f</sub> > 0.15.
Crystallographic Validation
Single-crystal X-ray diffraction confirms the octahedral geometry and absolute configuration. Key metrics include Fe–P bond lengths of 2.25–2.30 Å and Fe–C<sub>Cp</sub> distances of 2.05–2.10 Å, consistent with low-spin Fe(II).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (>75%) are achieved in tetrahydrofuran at −78°C to 25°C. Polar aprotic solvents (e.g., DMF) induce ligand dissociation, while elevated temperatures promote racemization.
Catalytic Additives
Bidentate Lewis acids (e.g., ZnCl₂) improve ligand-binding kinetics by stabilizing transition states. Conversely, strong σ-donors (e.g., PMe₃) compete for coordination sites, reducing yields by 20–30%.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat and mass transfer, enabling gram-scale production with 85% yield and <5% enantiomer loss. Residence times of 10–15 minutes at 50°C prevent dimerization of cyclopentadienyl intermediates.
Green Chemistry Approaches
Solvent recycling via rotary evaporation and catalytic hydrogenation of byproducts reduces waste. Life-cycle assessments indicate a 40% reduction in E-factor compared to batch methods.
Analytical and Spectroscopic Characterization
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: THF, DCM, toluene.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(0) species.
Scientific Research Applications
Chemistry
Catalysis: Used as catalysts in various organic reactions, including hydrogenation and polymerization.
Material Science: Components in the synthesis of advanced materials with specific electronic or magnetic properties.
Biology and Medicine
Drug Development: Potential use in the design of metal-based drugs or as probes in biological systems.
Industry
Chemical Synthesis: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action involves the coordination of the iron center with the ligands, which can facilitate various chemical transformations. The molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key analogues:
Key Research Findings
Electronic Properties :
- The target compound’s dicyclohexylphosphanyl ligands provide strong σ-donation and moderate π-acceptance, stabilizing the iron(2+) center and enhancing catalytic activity in cross-coupling reactions .
- In contrast, CCD derivatives exhibit low-lying LUMO energies (due to heteroatom substitutions), making them suitable for charge-transfer applications .
Acidity and Stability :
- Cyclopenta-1,3-diene’s acidity (pKa ~15–16) arises from aromatic stabilization of its conjugate base, a feature exploited in the target compound’s ligand design .
- Lead-containing analogues (e.g., [12291-01-9]) are less stable and environmentally hazardous compared to phosphine-based systems .
Steric Effects :
- The bulky dicyclohexylphosphanyl groups in the target compound reduce unwanted side reactions (e.g., dimerization) by shielding the metal center, a feature absent in simpler cyclopentadienyl-iron complexes .
Data Tables for Comparative Analysis
Table 1: Ligand and Metal Center Comparison
| Parameter | Target Compound | [12291-01-9] Lead Analogue | CCD Derivatives |
|---|---|---|---|
| Ligand Type | Phosphine + cyclopentadienyl | Triphenyllead | Organic cyclopentadienyl |
| Metal Oxidation State | +2 (Fe) | +2 (Fe) | None (organic) |
| Molecular Weight | ~800–1000 (estimated) | ~600–800 (estimated) | 300–500 (varies with substitution) |
Table 2: Electronic and Reactivity Metrics
| Property | Target Compound | CCD-S (S-substituted CCD) | Simple Cyclopenta-1,3-diene |
|---|---|---|---|
| LUMO Energy (eV) | Not reported (inferred low) | -1.2 to -1.5 | -2.3 (neutral form) |
| HOMO Energy (eV) | Not reported (inferred high) | -5.8 to -6.2 | -8.1 |
| Catalytic Activity | High (cross-coupling) | None | Low (ligand-only role) |
Biological Activity
The compound cyclopenta-1,3-diene; (1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine; iron(2+) is a complex organometallic compound that combines the structural features of cyclopentadiene and various phosphanyl groups with iron as a central metal. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be broken down into its key components:
- Cyclopenta-1,3-diene : A highly reactive diene known for its participation in Diels–Alder reactions.
- Phosphanyl groups : These enhance the stability and reactivity of the compound.
- Iron(2+) : Acts as a central atom that can facilitate various biochemical interactions.
The molecular formula is complex, reflecting the intricate structure of the compound, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Cyclopentadiene Derivatives : Cyclopentadiene is generated from dicyclopentadiene through thermal cracking.
- Formation of Phosphanyl Ligands : Dicyclohexylphosphine is reacted with appropriate electrophiles to form the phosphanyl groups.
- Complexation with Iron : The final step involves coordinating the phosphanyl derivatives with iron(II) to form the desired organometallic complex.
The biological activity of this compound is primarily attributed to:
- Reactivity with Biological Molecules : The cyclopentadiene moiety can undergo Diels–Alder reactions with various biological substrates, potentially leading to modifications in biomolecules such as proteins and nucleic acids.
- Metal Ion Coordination : The iron(2+) center can interact with biological systems, influencing enzymatic activities and electron transfer processes.
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Diels–Alder Reactions in Drug Design :
-
Antioxidant Properties :
- Organometallic complexes have been shown to exhibit antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃FeN₂P₂ |
| Molecular Weight | 358.35 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| Reactivity | High (Diels–Alder reactions) |
Q & A
Basic: What are the recommended synthetic routes and purification methods for this iron(II) complex?
Methodological Answer:
The synthesis involves coordinating the phosphanyl-substituted cyclopentadienyl ligand to iron(II). Key steps include:
- Ligand Preparation : Use palladium-catalyzed cross-coupling to attach dicyclohexylphosphanyl groups to cyclopenta-1,3-diene and phenylamine derivatives .
- Metal Coordination : React the ligand with iron(II) precursors (e.g., FeCl₂) under inert conditions, followed by counterion exchange for solubility .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from dichloromethane/hexane mixtures. Monitor purity via and NMR (e.g., 400 MHz in CDCl₃ or acetonitrile-d₃) .
Advanced: How do the dicyclohexylphosphanyl substituents influence the electronic properties of the iron center in catalysis?
Methodological Answer:
The dicyclohexylphosphanyl groups act as strong σ-donors and weak π-acceptors, stabilizing low oxidation states of iron. To quantify this:
- DFT Calculations : Use B3LYP hybrid functional with exact exchange terms to model ligand-field splitting and electron density distribution .
- Cyclic Voltammetry : Measure redox potentials (e.g., Fe²⁺/Fe³⁺) in THF with [NBu₄][PF₆] as electrolyte. Compare with analogous complexes lacking phosphanyl groups to isolate electronic effects .
- Mössbauer Spectroscopy : Analyze quadrupole splitting parameters to assess spin state and ligand symmetry .
Basic: What spectroscopic techniques are critical for characterizing this complex’s structure?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm ligand coordination and substituent integration. For example, cyclopentadienyl protons appear as distinct multiplets near δ 4.5–6.0 ppm .
- X-ray Crystallography : Resolve the Fe–P bond lengths (expected: ~2.3–2.4 Å) and ligand geometry. Note: Crystallize under anaerobic conditions to prevent oxidation .
- ESI-MS : Confirm molecular ion peaks (e.g., [M-PF₆]⁺) with isotopic patterns matching theoretical distributions .
Advanced: How can mechanistic studies elucidate the role of this complex in C–H activation reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates (e.g., C₆D₆ vs. C₆H₆) to identify rate-determining steps .
- EPR Spectroscopy : Detect radical intermediates during catalysis (e.g., Fe³⁺ species in oxidative conditions) .
- Computational Modeling : Map potential energy surfaces (B3LYP-D3/def2-TZVP) to identify transition states and ligand participation in bond cleavage .
Advanced: What strategies optimize ligand design to enhance complex stability under aerobic conditions?
Methodological Answer:
- Steric Shielding : Introduce bulkier substituents (e.g., tert-butyl groups) on the phenylamine moiety to prevent O₂ access to the iron center .
- Redox Buffering : Co-ligate with redox-active moieties (e.g., quinones) to stabilize Fe²⁺ via electron reservoir effects .
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under O₂ flow to compare ligand robustness .
Basic: What safety protocols are essential when handling this complex?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential pyrophoric phosphanyl ligands .
- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions with iron salts .
- Waste Disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) and metal-containing waste in labeled containers for incineration .
Advanced: How do solvent polarity and coordinating ability affect the complex’s catalytic activity?
Methodological Answer:
- Solvent Screening : Test activity in solvents ranging from nonpolar (toluene) to polar aprotic (DMF). Use NMR to detect ligand displacement by solvent .
- Hammett Analysis : Correlate catalytic turnover with solvent’s donor number (DN) or acceptor number (AN) to quantify electronic effects .
- Conductivity Measurements : Assess ion-pair dissociation in solution (e.g., [Fe(L)₂]²⁺[PF₆]₂ vs. [Fe(L)(solvent)]²⁺) .
Advanced: How can density functional theory (DFT) predict the complex’s reactivity in asymmetric catalysis?
Methodological Answer:
- Chirality Modeling : Assign absolute configuration via TDDFT-ECD calculations and compare with experimental circular dichroism (CD) spectra .
- Transition State Optimization : Use B3LYP/6-311+G(d,p) to model enantioselective steps (e.g., hydride transfer). Validate with kinetic data .
- NBO Analysis : Identify hyperconjugative interactions (e.g., P→Fe donation) that stabilize reactive intermediates .
Advanced: What are the challenges in resolving the stereochemical dynamics of the (1S)-configured ligand?
Methodological Answer:
- Dynamic NMR : Monitor coalescence temperatures for stereoisomer interconversion (e.g., ΔG‡ determination via Eyring plots) .
- Variable-Temperature X-ray : Capture ligand conformations at 100 K vs. 298 K to assess flexibility .
- Molecular Dynamics (MD) Simulations : Simulate ligand rotation barriers (AMBER force field) and compare with experimental data .
Advanced: How does this iron complex compare to palladium analogs in cross-coupling efficiency?
Methodological Answer:
- Turnover Frequency (TOF) : Measure TOF in Suzuki-Miyaura reactions under identical conditions (e.g., aryl bromide substrates) .
- Leaching Tests : Use ICP-MS to quantify metal release; iron typically shows lower leaching than Pd due to stronger ligand binding .
- Substrate Scope : Compare yields for electron-deficient vs. electron-rich aryl halides; iron often excels with sterically hindered substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
